molecular formula C19H15BrN2O3S B252631 N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No. B252631
M. Wt: 431.3 g/mol
InChI Key: KDRAJOOCLJLJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is a chemical compound that has potential applications in scientific research. It is also known as BAY 11-7082 and is a potent inhibitor of NF-κB activation.

Mechanism of Action

The mechanism of action of N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide involves the inhibition of IκB kinase (IKK), which is a crucial component of the NF-κB activation pathway. This inhibition prevents the phosphorylation and degradation of IκBα, which in turn prevents the activation of NF-κB. This results in the inhibition of the expression of various pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects:
N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce inflammation, and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a potent and specific inhibitor of NF-κB activation, which makes it a valuable tool for studying the role of NF-κB in various biological processes. It is also relatively easy to synthesize and has good stability. However, it has some limitations, including its potential toxicity and the need for careful dosing in experiments.

Future Directions

There are several future directions for research on N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. One direction is to investigate its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another direction is to study its effects on other signaling pathways and its potential interactions with other drugs. Further research is also needed to optimize its dosing and minimize its potential toxicity.
Conclusion:
In conclusion, N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is a potent inhibitor of NF-κB activation with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic applications and optimize its dosing and safety.

Synthesis Methods

The synthesis of N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form 5-bromo-2-methoxybenzoyl chloride. This intermediate is then reacted with 3-aminophenylthiourea to form the final product.

Scientific Research Applications

N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. This inhibition has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

properties

Product Name

N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

Molecular Formula

C19H15BrN2O3S

Molecular Weight

431.3 g/mol

IUPAC Name

N-[3-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H15BrN2O3S/c1-25-16-8-7-12(20)10-15(16)18(23)21-13-4-2-5-14(11-13)22-19(24)17-6-3-9-26-17/h2-11H,1H3,(H,21,23)(H,22,24)

InChI Key

KDRAJOOCLJLJQC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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